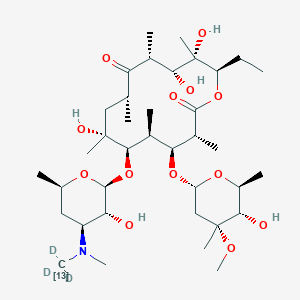
Copper(I) cyanide-13C,15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper(I) cyanide-13C,15N is a specialized isotopically labeled compound with the molecular formula CuC15N. It is a derivative of copper(I) cyanide, where the carbon and nitrogen atoms are isotopically enriched with carbon-13 and nitrogen-15, respectively. This compound is primarily used in scientific research due to its unique isotopic properties, which make it valuable for various analytical and experimental applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Copper(I) cyanide-13C,15N can be synthesized through the reaction of copper(I) salts with isotopically labeled cyanide sources. One common method involves the reaction of copper(I) chloride with potassium cyanide-13C,15N in an aqueous solution. The reaction is typically carried out under inert atmosphere conditions to prevent oxidation of the copper(I) ion .
Industrial Production Methods
While the industrial production of this compound is not as widespread as its non-isotopically labeled counterpart, it follows similar principles. The process involves the careful handling of isotopically labeled precursors and maintaining stringent conditions to ensure the purity and isotopic enrichment of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Copper(I) cyanide-13C,15N undergoes various chemical reactions, including:
Oxidation: Copper(I) cyanide can be oxidized to copper(II) cyanide under specific conditions.
Reduction: It can be reduced back to elemental copper in the presence of strong reducing agents.
Substitution: The cyanide ligand can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are commonly employed.
Substitution: Ligands such as phosphines or amines can be used to replace the cyanide ligand.
Major Products Formed
Oxidation: Copper(II) cyanide.
Reduction: Elemental copper.
Substitution: Various copper(I) complexes depending on the substituting ligand.
Applications De Recherche Scientifique
Copper(I) cyanide-13C,15N is utilized in several scientific research fields:
Chemistry: It is used in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of molecules.
Biology: It serves as a tracer in metabolic studies involving cyanide metabolism.
Medicine: It is employed in the development of diagnostic tools and therapeutic agents.
Industry: It is used in the electroplating industry and as a catalyst in organic synthesis
Mécanisme D'action
The mechanism of action of copper(I) cyanide-13C,15N involves its interaction with various molecular targets. In NMR spectroscopy, the isotopic labels (carbon-13 and nitrogen-15) provide distinct signals that help in elucidating molecular structures. In biological systems, the compound can interact with enzymes involved in cyanide metabolism, allowing researchers to track metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper(I) cyanide: The non-isotopically labeled version of the compound.
Copper(II) cyanide: An oxidized form of copper(I) cyanide.
Silver(I) cyanide: A similar compound with silver instead of copper
Uniqueness
Copper(I) cyanide-13C,15N is unique due to its isotopic enrichment, which makes it particularly valuable for NMR spectroscopy and other analytical techniques. The presence of carbon-13 and nitrogen-15 isotopes allows for detailed studies of molecular structures and dynamics that are not possible with non-labeled compounds .
Propriétés
Formule moléculaire |
CCuN |
|---|---|
Poids moléculaire |
91.55 g/mol |
Nom IUPAC |
(15N)azanylidyne(113C)methane;copper(1+) |
InChI |
InChI=1S/CN.Cu/c1-2;/q-1;+1/i1+1,2+1; |
Clé InChI |
DOBRDRYODQBAMW-AWQJXPNKSA-N |
SMILES isomérique |
[13C-]#[15N].[Cu+] |
SMILES canonique |
[C-]#N.[Cu+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[[N'-[(4S)-4-amino-5-methoxy-5-oxopentyl]carbamimidoyl]amino]-hydroxy-oxoazanium;hydrochloride](/img/structure/B12062240.png)











